molecular formula C9H12N2S B14427911 methyl N'-(2-methylphenyl)carbamimidothioate CAS No. 80306-60-1

methyl N'-(2-methylphenyl)carbamimidothioate

Cat. No.: B14427911
CAS No.: 80306-60-1
M. Wt: 180.27 g/mol
InChI Key: OWRJYHVYSPREMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl N’-(2-methylphenyl)carbamimidothioate is an organic compound that belongs to the class of carbamimidothioates. These compounds are known for their diverse applications in various fields, including organic synthesis, pharmacology, and materials science. The compound’s structure consists of a carbamimidothioate group attached to a methyl-substituted phenyl ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N’-(2-methylphenyl)carbamimidothioate typically involves the reaction of 2-methylphenyl isothiocyanate with methylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of methyl N’-(2-methylphenyl)carbamimidothioate may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl N’-(2-methylphenyl)carbamimidothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into corresponding amines or thiols.

    Substitution: Nucleophilic substitution reactions can replace the carbamimidothioate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl N’-(2-methylphenyl)carbamimidothioate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and other organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.

    Industry: Utilized in the development of agrochemicals, pharmaceuticals, and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl N’-(2-methylphenyl)carbamimidothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • Methyl N,N-bis(2-methylphenyl)carbamimidothioate
  • Methyl N-(3-methoxythiophen-2-yl)carbamimidothioate
  • Methyl N-(3-ethoxyethoxy)thiophen-2-yl)carbamimidothioate

Uniqueness

Methyl N’-(2-methylphenyl)carbamimidothioate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and therapeutic potentials.

Properties

CAS No.

80306-60-1

Molecular Formula

C9H12N2S

Molecular Weight

180.27 g/mol

IUPAC Name

methyl N'-(2-methylphenyl)carbamimidothioate

InChI

InChI=1S/C9H12N2S/c1-7-5-3-4-6-8(7)11-9(10)12-2/h3-6H,1-2H3,(H2,10,11)

InChI Key

OWRJYHVYSPREMH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N=C(N)SC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.